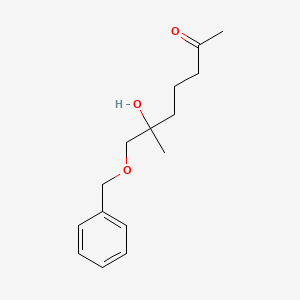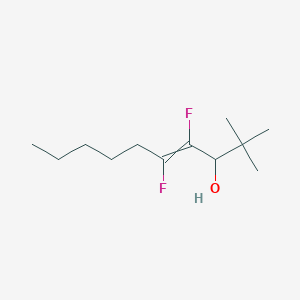
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol is an organic compound with the molecular formula C12H22F2O. This compound is characterized by the presence of two fluorine atoms, a double bond, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2,2-dimethyldec-4-en-3-ol can be achieved through several methods. One common approach involves the use of fluorinated precursors in a series of reactions, including halogenation and subsequent substitution reactions. For instance, starting with a suitable alkene, fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bond can be reduced to form saturated compounds using hydrogenation catalysts such as Pd/C (Palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,5-Difluoro-2,2-dimethyldec-4-en-3-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group and double bond also contribute to its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
- 4,5-Difluoro-1,2-dinitrobenzene
- 4,4-Difluorobenzophenone
- BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)
Uniqueness
4,5-Difluoro-2,2-dimethyldec-4-en-3-ol is unique due to its specific combination of fluorine atoms, double bond, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its reactivity and potential biological activities set it apart from other similar compounds .
属性
CAS 编号 |
90786-37-1 |
|---|---|
分子式 |
C12H22F2O |
分子量 |
220.30 g/mol |
IUPAC 名称 |
4,5-difluoro-2,2-dimethyldec-4-en-3-ol |
InChI |
InChI=1S/C12H22F2O/c1-5-6-7-8-9(13)10(14)11(15)12(2,3)4/h11,15H,5-8H2,1-4H3 |
InChI 键 |
IWALTVVWKOKBPP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=C(C(C(C)(C)C)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


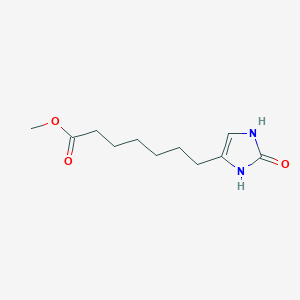
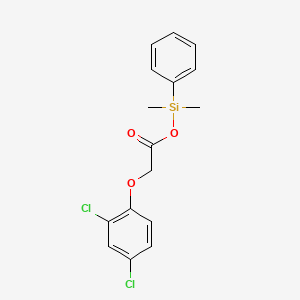
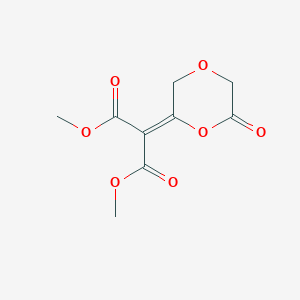

![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)
![3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]](/img/structure/B14361652.png)
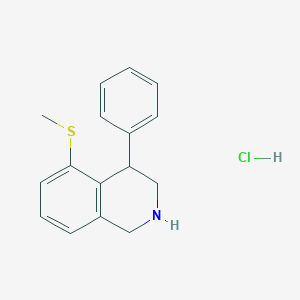
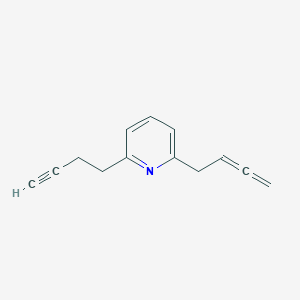
![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)


